4-n-Butylcyclohexylmercaptan
Description
4-$n$-Butylcyclohexylmercaptan (C${10}$H${20}$S) is a cyclohexane derivative featuring an $n$-butyl substituent at the 4-position and a thiol (-SH) functional group. Its molecular weight is approximately 172.33 g/mol. The compound’s structure combines the steric bulk of the cyclohexane ring with the hydrophobic $n$-butyl chain, influencing its physicochemical properties, such as reduced volatility compared to smaller thiols.
Properties
Molecular Formula |
C10H20S |
|---|---|
Molecular Weight |
172.33 g/mol |
IUPAC Name |
4-butylcyclohexane-1-thiol |
InChI |
InChI=1S/C10H20S/c1-2-3-4-9-5-7-10(11)8-6-9/h9-11H,2-8H2,1H3 |
InChI Key |
ZYCSVGDXQDMMDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Chlorobenzyl Mercaptan (C$7$H$7$ClS)
- Structure : Aromatic benzyl ring with a chlorine substituent at the 4-position and a thiol group.
- Molecular Weight : ~158.64 g/mol .
- Key Properties: Gas-phase behavior (volatility) noted in NIST data, suggesting lower boiling point compared to cyclohexyl derivatives .
- Applications : Likely used in organic synthesis or as a precursor for agrochemicals/pharmaceuticals due to its aromatic and electrophilic characteristics.
4-Mercapto-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)butan-2-one (C${13}$H${20}$OS)
- Structure: Cyclohexene ring with three methyl groups, a ketone at position 2, and a thiol group at position 4 of the butanone chain.
- Molecular Weight : ~220.36 g/mol .
- Key Properties :
- The conjugated cyclohexene-ketone system may impart UV absorption or redox activity.
- Higher molecular weight and structural complexity suggest lower volatility and increased lipophilicity.
- Applications: Explicitly noted for medicinal use in , likely as a pharmaceutical intermediate or bioactive molecule .
Comparative Data Table
Research Findings and Implications
- Reactivity: The $n$-butyl group in the target compound enhances steric hindrance, reducing nucleophilic thiol reactivity compared to 4-chlorobenzyl mercaptan’s accessible aromatic system .
Toxicity and Handling :
Structural Influence on Applications :
- Aromatic thiols (e.g., 4-chlorobenzyl mercaptan) favor electrophilic aromatic substitution, whereas alicyclic thiols (e.g., 4-$n$-butylcyclohexylmercaptan) are suited for hydrophobic interactions in catalysis or material science.
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